molecular formula C23H19N2NaO5S B7775639 sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate

Cat. No.: B7775639
M. Wt: 458.5 g/mol
InChI Key: RRETZLLHOMHNNB-UHFFFAOYSA-M
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Description

Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that is highly reactive and serves as a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \, \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 \, [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

In this reaction, imidazole acts both as a nucleophile and a base .

Industrial Production Methods: The industrial production of carbonyldiimidazole involves the same reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The side product, imidazolium chloride, is removed, and the solvent is evaporated to obtain the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Types of Reactions: Carbonyldiimidazole undergoes several types of reactions, including:

    Amidation: It reacts with amines to form amides.

    Esterification: It converts alcohols into esters.

    Carbamoylation: It reacts with amines to form carbamates.

    Urea Formation: It reacts with amines to form ureas.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis and for the formation of amides, esters, and carbamates.

    Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The reaction proceeds through the formation of an imidazolyl intermediate, which is highly reactive and facilitates the formation of the desired product .

Comparison with Similar Compounds

Uniqueness: Carbonyldiimidazole is unique due to its ease of handling, high reactivity, and ability to form a wide range of products without the need for harsh reaction conditions. It is also less toxic compared to phosgene and thionyl chloride, making it a safer alternative for laboratory and industrial use .

Properties

IUPAC Name

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRETZLLHOMHNNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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